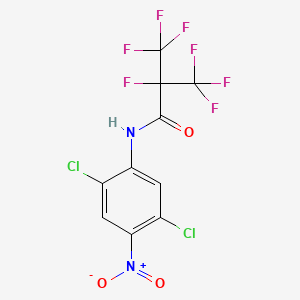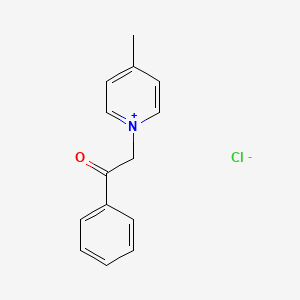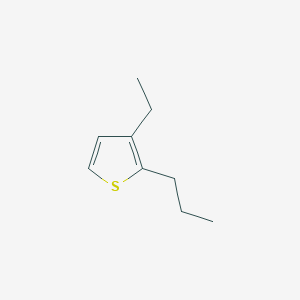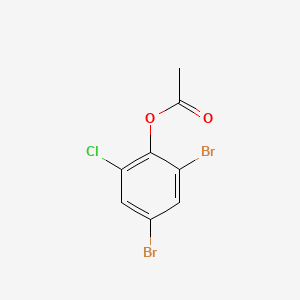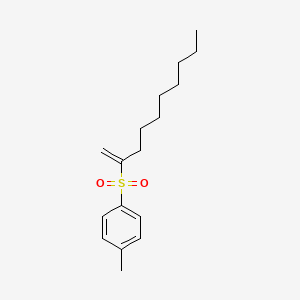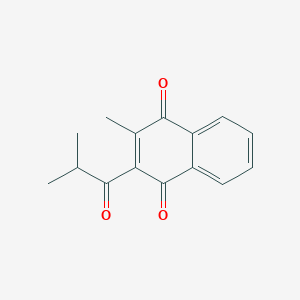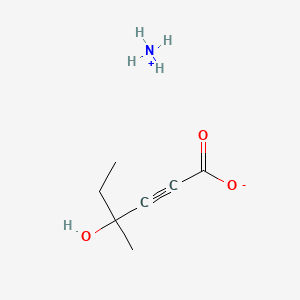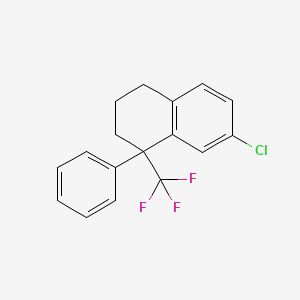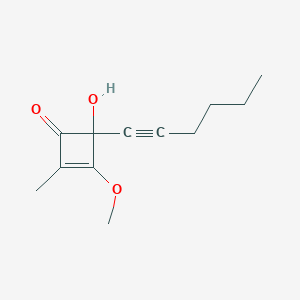
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one is a complex organic compound characterized by a cyclobutene ring substituted with various functional groups
Preparation Methods
The synthesis of 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one can be achieved through a series of organic reactions. One common method involves the use of a hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction conditions typically include the use of toluene as a solvent and the absence of metals, catalysts, and bases .
Chemical Reactions Analysis
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it may be used in the design of novel therapeutic agents targeting specific molecular pathways . Additionally, in industry, it can be utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Hex-1-YN-1-YL)-4-hydroxy-3-methoxy-2-methylcyclobut-2-EN-1-one can be compared with other similar compounds such as 4-(hex-1-yn-1-yl)-3-propyl-1H-isochromen-1-one and N-(2-(hex-1-yn-1-yl)phenyl)-N-methyl-2-oxopropanamide . These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .
Properties
CAS No. |
111238-88-1 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-hex-1-ynyl-4-hydroxy-3-methoxy-2-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C12H16O3/c1-4-5-6-7-8-12(14)10(13)9(2)11(12)15-3/h14H,4-6H2,1-3H3 |
InChI Key |
RSHVJWRRBPNOPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1(C(=C(C1=O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


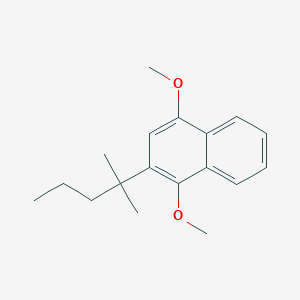
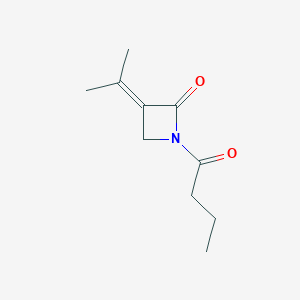
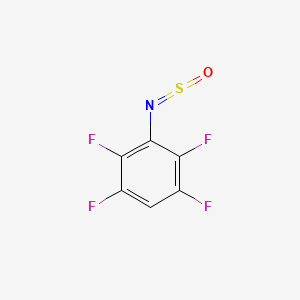
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
